molecular formula C4H7LiO3 B8414491 Lithium gamma-hydroxybutyrate CAS No. 63255-29-8

Lithium gamma-hydroxybutyrate

Cat. No.: B8414491
CAS No.: 63255-29-8
M. Wt: 110.1 g/mol
InChI Key: HQXIDRLGWYBFQL-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Lithium gamma-hydroxybutyrate (Li-GHB) is a salt form of the endogenous compound gamma-hydroxybutyric acid (GHB), where the lithium cation is paired with the GHB anion . GHB is both a metabolite and a precursor of the major inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and functions as a neuromodulator in the mammalian central nervous system . This compound is of significant interest in basic neuroscience research, particularly for investigating the distinct physiological roles and pharmacological effects of GHB when the cationic component is altered. The primary research applications for this compound include neuropharmacological studies and exploratory investigations in psychopharmacology. Researchers utilize it to probe the complex mechanism of action of GHB, which involves interactions with specific high-affinity GHB receptors, as well as weak agonism at the GABA B receptor . The effects of GHB are dose-dependent; at higher concentrations, its sedative and hypnotic properties are primarily mediated through GABA B receptor activation, while its actions at specific GHB binding sites are implicated in its effects on sleep architecture and dopamine release . The lithium salt form is also explored in preclinical research for its potential to offer differentiated absorption and distribution profiles compared to other oxybate salts, such as the well-characterized sodium oxybate . This product is strictly labeled For Research Use Only (RUO) . It is not intended for diagnostic, therapeutic, or any human or veterinary use. All necessary safety data sheets (SDS) must be consulted and adhered to during handling.

Properties

CAS No.

63255-29-8

Molecular Formula

C4H7LiO3

Molecular Weight

110.1 g/mol

IUPAC Name

lithium;4-hydroxybutanoate

InChI

InChI=1S/C4H8O3.Li/c5-3-1-2-4(6)7;/h5H,1-3H2,(H,6,7);/q;+1/p-1

InChI Key

HQXIDRLGWYBFQL-UHFFFAOYSA-M

Canonical SMILES

[Li+].C(CC(=O)[O-])CO

Origin of Product

United States

Chemical Reactions Analysis

Dissociation in Aqueous Solution

Lithium gamma-hydroxybutyrate (LiGHB) exists as the monolithium salt of gamma-hydroxybutyric acid (GHB). In aqueous solutions, it dissociates into lithium ions (Li⁺) and the gamma-hydroxybutyrate anion (GHB⁻):

LiGHBLi++GHB\text{LiGHB} \rightarrow \text{Li}^+ + \text{GHB}^-

The dissociation equilibrium is influenced by solution pH. At basic pH (>7), the anion (GHB⁻) dominates, while under acidic conditions (pH <4), the free acid (GHB) and its lactone form (GBL) become predominant .

Equilibrium with Gamma-Butyrolactone (GBL)

GHB and GBL interconvert via a reversible hydrolysis reaction:

GHB+H2OGBL\text{GHB} + \text{H}_2\text{O} \rightleftharpoons \text{GBL}

The equilibrium constant (KeqK_{eq}) is approximately 0.39 . At pH <4, GBL constitutes ~70% of the equilibrium mixture, while GHB accounts for ~30% . The kinetics of this reaction are pH-dependent, with faster hydrolysis under basic conditions (complete within minutes at pH 12) and slower interconversion near neutral pH (months required) .

Derivatization for Analytical Detection

LiGHB undergoes trimethylsilylation with bis(trimethylsilyl)trifluoroacetamide (BSTFA) to form a volatile derivative (GHB·TMS₂):

GHB+BSTFAGHB\cdotpTMS2+Byproducts\text{GHB} + \text{BSTFA} \rightarrow \text{GHB·TMS}_2 + \text{Byproducts}

This reaction replaces acidic protons (OH and COOH) with trimethylsilyl (TMS) groups, enhancing stability and volatility for gas chromatography-mass spectrometry (GC/MS) analysis .

Polymerization into Polyhydroxyalkanoates (PHAs)

LiGHB can participate in polymerization reactions to form polyhydroxyalkanoates (PHAs), a class of biodegradable polyesters. A patent demonstrates that GHB oligomers can be synthesized using methanol sodium (MeONa) catalysts, with molecular weight decreasing as catalyst concentration increases :

Amount of MeONa (μL) GPC Retention Time (min) Molecular Mass
0 (starting material)7.87430,000
1008.0320,000
2008.682,000
3009.125,000

The logarithmic relationship between retention time and molecular weight (logMW=0.984×GPC Ret. Time+13.376\log \text{MW} = -0.984 \times \text{GPC Ret. Time} + 13.376) confirms controlled polymer degradation during synthesis .

Key Reaction Dynamics

  • pH Sensitivity : LiGHB’s speciation (anion vs. free acid) and reactivity are strongly pH-dependent, impacting stability and analytical detection .

  • Derivatization Efficiency : BSTFA derivatization enables GC/MS identification by reducing polarity and improving volatility, with characteristic fragments (e.g., m/z=249m/z = 249 in chemical ionization) .

  • Polymerization Potential : LiGHB’s participation in PHA synthesis highlights its utility in biodegradable material development, with molecular weight tunable via catalyst concentration .

Comparison with Similar Compounds

GHB and Its Salts

GHB is commonly administered as sodium oxybate (Xyrem®), a pharmaceutical used for narcolepsy. Other salts, such as potassium GHB (K-GHB) and calcium GHB (Ca-GHB), exist but are less studied. Key differences between Li-GHB and other GHB salts include:

Table 1: Physical and Pharmacological Properties of GHB Salts
Property Sodium Oxybate (Na-GHB) Lithium GHB (Li-GHB) Potassium GHB (K-GHB)
Solubility (H₂O) High Moderate* High
pH (aqueous solution) Alkaline (~8.5) Alkaline* Alkaline (~8.5)
Bioavailability Rapid absorption Unknown Rapid absorption
Therapeutic Use Narcolepsy Experimental Limited data
Abuse Potential High (Schedule III) Unknown High
Toxicity Narrow therapeutic index Lithium toxicity risk Similar to Na-GHB

*Inferred from lithium salts’ behavior (e.g., lithium citrate vs. chloride solubility differences ).

  • Sodium Oxybate (Na-GHB): The most clinically relevant form, approved for narcolepsy. It has a rapid onset of action but a narrow therapeutic index, with overdose risks including coma and respiratory depression ().
  • Li-GHB: Lithium’s inclusion may alter pharmacokinetics. Lithium salts like lithium citrate exhibit higher solubility and efficacy in some contexts (e.g., miticidal activity ), suggesting Li-GHB could have unique bioavailability or central nervous system (CNS) effects. However, lithium’s inherent toxicity (e.g., renal or neurological effects ) raises safety concerns.

Comparison with Other Lithium Compounds

Lithium’s pharmacological effects vary significantly depending on the anion. For example:

Table 2: Lithium Salts in Medical and Industrial Contexts
Compound Primary Use Efficacy Toxicity Concerns
Lithium Carbonate Bipolar disorder High (mood stability) Renal, thyroid toxicity
Lithium Citrate Experimental miticide High (acaricidal) Moderate bee mortality
Lithium Chloride Research applications Moderate High bee mortality
Li-GHB Experimental (CNS effects) Unknown Lithium + GHB risks
  • Lithium Citrate vs. Li-GHB: Lithium citrate demonstrated superior acaricidal activity compared to lithium chloride in honeybee studies, attributed to higher lithium ion content . This suggests that Li-GHB’s efficacy in CNS applications could depend on lithium ion release kinetics.
  • Lithium Toxicity: All lithium compounds require careful dosing due to risks of toxicity (e.g., 25 mM lithium sulfate increased bee mortality ). Li-GHB would need similar scrutiny, particularly given GHB’s own overdose risks ().

Pharmacodynamic and Abuse Potential Comparisons

  • GHB vs. Li-GHB: GHB acts as a GABA-B receptor agonist and influences dopamine release, contributing to euphoria and dependence (). Li-GHB’s abuse liability is unknown but could differ due to lithium’s mood-stabilizing effects.
  • Comparison with Illicit GHB: Illicit GHB is often ingested recreationally for its sedative effects, with doses as low as 1/4 teaspoon causing coma ().

Analytical and Forensic Considerations

GHB detection in biological samples (e.g., hair, urine) is well-established (). Li-GHB’s unique lithium component could complicate standard GHB assays, requiring specialized techniques like LC-MS/MS for differentiation ().

Preparation Methods

Reaction Mechanism and Stoichiometry

The reaction between GBL and a metal hydroxide follows:
C4H6O2+MOHC4H7O3M+H2O\text{C}_4\text{H}_6\text{O}_2 + \text{MOH} \rightarrow \text{C}_4\text{H}_7\text{O}_3\text{M} + \text{H}_2\text{O}
where M represents the metal cation. For lithium, the stoichiometric ratio of LiOH to GBL is critical to avoid unreacted starting materials or byproducts. Excess GBL (5–10% molar) is often employed to drive the reaction to completion, as observed in sodium and potassium GHB syntheses.

Proposed Synthesis Routes for Lithium Gamma-Hydroxybutyrate

Ethanol-Based Synthesis (Analogous to NaGHB/KGHB)

  • Reactants : Anhydrous lithium hydroxide (LiOH) and GBL.

  • Solvent System : Ethanol (≥99% purity) to minimize water content, which could hydrolyze GBL prematurely.

  • Procedure :

    • Dissolve LiOH (0.25 mol) in ethanol (166 mL) under inert atmosphere.

    • Add GBL (0.26 mol) in 5 mL increments to control exothermicity.

    • Stir for 2 hours; precipitate formation indicates product formation.

    • Isolate via Büchner filtration and dry at 40°C for 5 hours.

Challenges : LiOH exhibits moderate solubility in ethanol (~12.8 g/100 mL at 25°C), necessitating vigorous stirring to maintain homogeneity.

Aqueous Synthesis with Solvent Exchange (Analogous to CaGHB/MgGHB)

  • Reactants : Lithium hydroxide monohydrate (LiOH·H₂O) and GBL.

  • Solvent System : Water followed by acetone for precipitation.

  • Procedure :

    • Suspend LiOH·H₂O (0.125 mol) in water (25 mL).

    • Add GBL (0.26 mol) incrementally, maintaining temperature ≤60°C.

    • Heat at 60–65°C for 1 hour to complete hydrolysis.

    • Add acetone (3 × 20 mL) to precipitate LiGHB, decanting supernatant after each addition.

Advantages : Water facilitates faster reaction kinetics, while acetone reduces product solubility, enhancing yield.

Purification and Drying Protocols

Impurity Profiling

Residual contaminants in LiGHB may include:

  • Unreacted GBL or LiOH

  • Lithium carbonate (Li₂CO₃) from atmospheric CO₂ absorption

  • Sodium/potassium ions from reagent impurities

Finishing Agents for Battery-Grade Purity

Adapting methods from lithium hydroxide monohydrate purification, the following agents are proposed:

Finishing AgentFunctionApplication Conditions
Li₁.₃Ti₀.₈Ce₀.₄Zr₀.₅Al₀.₃(PO₄)₃Ion exchange for Na⁺/K⁺ removal35–45°C, 300–350 min stirring
Activated carbonOrganic impurity adsorption25°C, 1 hour contact time

Procedure :

  • Dissolve crude LiGHB in deionized water (701 mL per 100 g crude product).

  • Add finishing agent (7.5–7.8 g per 100 g LiGHB) and stir at 35–45°C for 5 hours.

  • Filter through 0.22 μm membrane and lyophilize.

Characterization and Quality Control

Spectroscopic Analysis

  • FT-IR : Expected peaks for LiGHB include:

    • Broad O-H stretch at 3200–3500 cm⁻¹

    • Carboxylate symmetric stretch at 1400 cm⁻¹

  • XRD : Compare against simulated patterns from ICDD JCPDS database.

Elemental Composition

Acceptable tolerances for battery-grade LiGHB:

ElementTarget (%)Maximum Impurity (%)
Li5.8–6.2
Na0.005
K0.005
SO₄²⁻0.003

Data derived from analogous lithium compound specifications.

Challenges and Optimization Opportunities

Hygroscopicity Management

LiGHB is expected to exhibit high hygroscopicity, analogous to NaGHB. Mitigation strategies include:

  • Storage in argon-filled containers with desiccant packs

  • Coating with hydrophobic polymers (e.g., polyvinylidene fluoride)

Yield Enhancement

Preliminary yield estimates (extrapolated from NaGHB/KGHB syntheses):

ParameterEthanol RouteAqueous Route
Theoretical Yield89–95%76–82%
Isolated Yield78–85%65–72%

Improvements could involve:

  • Ultrasonic agitation during precipitation

  • Multi-stage solvent washing (ethanol:acetone 1:3 v/v)

Q & A

Q. How can isobolographic analysis be applied to study Li-GHB’s synergistic interactions with other sedatives?

  • Methodological Answer : Design fixed-ratio combinations of Li-GHB and benzodiazepines (e.g., diazepam). Calculate theoretical additive effects vs. observed effects using isobolograms. Determine combination indices (CI) to quantify synergy (CI <1) or antagonism (CI >1) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.